molecular formula C30H33N3O8S B4189187 ETHYL N-[4-({2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYANILINO}SULFONYL)BENZYL]CARBAMATE

ETHYL N-[4-({2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYANILINO}SULFONYL)BENZYL]CARBAMATE

Cat. No.: B4189187
M. Wt: 595.7 g/mol
InChI Key: XUBSXTGFRLPDBK-UHFFFAOYSA-N
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Description

Ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including isoquinoline, sulfonamide, and carbamate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-[4-({2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYANILINO}SULFONYL)BENZYL]CARBAMATE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using appropriate dimethoxybenzene derivatives.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group of the isoquinoline derivative with a sulfonyl chloride.

    Carbamate Formation: The final step involves the reaction of the sulfonamide intermediate with ethyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or sulfoxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonamide moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may serve as a probe for studying biological pathways and interactions due to its multiple functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL N-[4-({2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYANILINO}SULFONYL)BENZYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate can be compared with similar compounds such as:

    6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Shares the isoquinoline core but lacks the sulfonamide and carbamate groups.

    Ethyl 6,7-dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: Contains a similar isoquinoline structure but differs in the attached functional groups.

    6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid: Features a similar isoquinoline core with different substituents.

Properties

IUPAC Name

ethyl N-[[4-[[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]sulfamoyl]phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O8S/c1-6-41-30(34)32-18-19-7-9-22(10-8-19)42(35,36)33-24-17-29(40-5)27(38-3)15-21(24)13-25-23-16-28(39-4)26(37-2)14-20(23)11-12-31-25/h7-12,14-17,33H,6,13,18H2,1-5H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBSXTGFRLPDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL N-[4-({2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYANILINO}SULFONYL)BENZYL]CARBAMATE
Reactant of Route 2
Reactant of Route 2
ETHYL N-[4-({2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYANILINO}SULFONYL)BENZYL]CARBAMATE
Reactant of Route 3
Reactant of Route 3
ETHYL N-[4-({2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYANILINO}SULFONYL)BENZYL]CARBAMATE
Reactant of Route 4
Reactant of Route 4
ETHYL N-[4-({2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYANILINO}SULFONYL)BENZYL]CARBAMATE
Reactant of Route 5
Reactant of Route 5
ETHYL N-[4-({2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYANILINO}SULFONYL)BENZYL]CARBAMATE
Reactant of Route 6
Reactant of Route 6
ETHYL N-[4-({2-[(6,7-DIMETHOXY-1-ISOQUINOLYL)METHYL]-4,5-DIMETHOXYANILINO}SULFONYL)BENZYL]CARBAMATE

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